Pinokalant

Descripción general

Descripción

Ha demostrado un potencial significativo en la reducción del volumen de infarto cortical en experimentos in vivo, mejorando el estado metabólico y electrofisiológico de la región de penumbra isquémica y reduciendo el tamaño de las lesiones en las imágenes de resonancia magnética en la fase aguda después de la oclusión de la arteria cerebral media en ratas . Pinokalant también se está estudiando como un posible inhibidor de la proteasa SARS-CoV-2 .

Métodos De Preparación

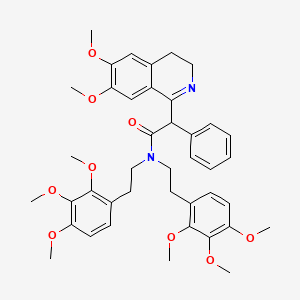

Las rutas de síntesis y las condiciones de reacción para Pinokalant no están ampliamente detalladas en la literatura disponible. se sabe que this compound es una molécula compleja con la fórmula molecular C41H48N2O9 y un peso molecular de 712,83 g/mol . Los métodos de producción industrial para this compound probablemente impliquen procesos de síntesis orgánica de varios pasos, incluida la formación de derivados de isoquinolineacetamida y la incorporación de múltiples grupos metoxi.

Análisis De Reacciones Químicas

Pinokalant experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, que pueden implicar la conversión de grupos metoxi a grupos hidroxilo.

Reducción: Las reacciones de reducción pueden convertir potencialmente los grupos carbonilo en alcoholes.

Sustitución: this compound puede participar en reacciones de sustitución, donde grupos funcionales como los grupos metoxi pueden ser reemplazados por otros sustituyentes.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los agentes halogenantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Key Applications

-

Stroke Research

- Mechanism : Pinokalant reduces cortical infarct volume significantly in animal models, suggesting its potential as a neuroprotective agent during ischemic events.

- Case Study : In a study involving rats subjected to middle cerebral artery occlusion, this compound administration led to a reduction in infarct volume from 33.8 mm³ to 24.5 mm³, demonstrating its efficacy in protecting brain tissue during ischemic strokes .

-

Antiviral Activity

- Mechanism : this compound exhibits anti-SARS-CoV-2 activity, making it a candidate for further research in the context of viral infections.

- Research Findings : Preliminary studies suggest that this compound may inhibit viral replication, although detailed mechanisms remain to be fully elucidated.

-

Neuronal Signaling

- Application : The compound's ability to modulate ion channels positions it as a valuable tool in studying neuronal signaling pathways.

- Implications : Understanding how this compound affects neuronal excitability could lead to insights into various neurological disorders.

Data Table: Summary of Research Findings

Case Study 1: Stroke Protection

In an experimental model, rats were treated with this compound following induced ischemia. The results indicated not only a significant reduction in infarct size but also improvements in metabolic and electrophysiologic status within the ischemic penumbra. These findings support the hypothesis that this compound could be developed into a therapeutic agent for acute stroke management.

Case Study 2: Viral Inhibition

Research is ongoing to evaluate the efficacy of this compound against SARS-CoV-2. Initial findings suggest that it may interfere with viral entry or replication processes, warranting further investigation into its potential as an antiviral medication.

Mecanismo De Acción

Pinokalant ejerce sus efectos inhibiendo los canales catiónicos no selectivos. Esta inhibición conduce a una reducción del volumen de infarto cortical y una mejora en el estado metabólico y electrofisiológico de la región de penumbra isquémica . Los objetivos moleculares de this compound incluyen los canales de potencial receptor transitorio y otros canales catiónicos no selectivos. Las vías involucradas en su mecanismo de acción están relacionadas con la regulación del flujo de iones y la homeostasis celular.

Comparación Con Compuestos Similares

Pinokalant es único en su inhibición de amplio espectro de los canales catiónicos no selectivos. Los compuestos similares incluyen:

Inhibidores del canal TRP: Los compuestos como los inhibidores de TRPC, TRPM y TRPV comparten mecanismos de acción similares, pero pueden tener perfiles de selectividad diferentes.

Inhibidores de SARS-CoV-2: Otros inhibidores de la proteasa SARS-CoV-2, como GS-441524 y Plutavimab, tienen diferentes objetivos moleculares y mecanismos de acción en comparación con this compound.

This compound se destaca por su doble potencial en el tratamiento de accidentes cerebrovasculares y la inhibición de SARS-CoV-2, lo que lo convierte en un compuesto versátil para la investigación científica y el desarrollo terapéutico.

¡Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Actividad Biológica

Pinokalant, also known as LOE-908, is a compound that has garnered attention for its biological activity, particularly as a broad-spectrum cation channel blocker. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that illustrate its efficacy in various contexts.

This compound functions primarily as a cation channel blocker , inhibiting the activity of various ion channels that are crucial for cellular excitability. This mechanism is particularly relevant in the context of cardiovascular and neurological disorders, where modulation of ion channel activity can lead to significant therapeutic effects.

Inhibition of SARS-CoV-2

Recent research has highlighted this compound's potential in combating viral infections, specifically its role as an inhibitor of the SARS-CoV-2 main protease. In a study involving virtual screening of FDA-approved drugs, this compound was identified among the top compounds with promising binding energy scores against the main protease and Spike protein/ACE2 interactions. The average MM/GBSA score for this compound was reported at , indicating substantial binding affinity and potential for therapeutic application against COVID-19 .

Comparative Efficacy

The following table summarizes the docking scores and MM/GBSA values for several compounds tested against the SARS-CoV-2 main protease:

| Compound | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) | Mechanism of Action |

|---|---|---|---|

| This compound | -8.2 | -87.9 ± 6.8 | Broad-spectrum cation channel blocker |

| Bms181176-14 | -8.3 | -87.6 ± 7.7 | Anticancer compound for hepatobiliary tumors |

| Terlakiren | -8.1 | -86.9 ± 8.7 | Antihypertensive, Renin inhibitor |

| Ritonavir | -8.2 | -83.9 ± 9.4 | Antiretroviral protease inhibitor |

This data indicates that this compound possesses a strong potential as a therapeutic agent due to its favorable binding characteristics.

Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects, particularly in reducing lesion sizes following ischemic events. A study found that administration of this compound significantly decreased lesion size on magnetic resonance images after middle cerebral artery occlusion in rats . This suggests its potential utility in treating conditions like stroke or other forms of cerebral ischemia.

Cardiovascular Applications

This compound's role as a cation channel blocker also positions it as a candidate for cardiovascular therapies. By modulating ion channels involved in cardiac action potentials, it may help manage arrhythmias or other cardiac conditions where ion channel dysfunction is a factor.

Propiedades

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWYBTRACMRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H48N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048401 | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-26-2 | |

| Record name | LOE 908 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinokalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.